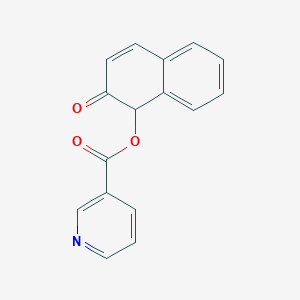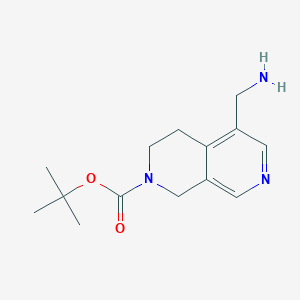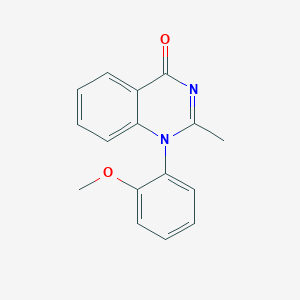
tert-Butyl 7-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 7-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate: is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various scientific research fields.
准备方法
合成路线和反应条件
7-氯-3,4-二氢喹喔啉-1(2H)-羧酸叔丁酯的合成通常涉及以下步骤:
喹喔啉核的形成: 这可以通过在酸性条件下将邻苯二胺与1,2-二羰基化合物缩合来实现。
叔丁酯的形成: 羧酸酯基团可以通过在酸催化剂存在下用叔丁醇酯化引入。
工业生产方法
这类化合物的工业生产方法通常涉及大规模间歇式或连续流式工艺,以确保高产率和高纯度。反应条件经过优化,以最大限度地减少副产物并提高效率。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,通常使用高锰酸钾或过氧化氢等氧化剂。
还原: 还原反应可以使用锂铝氢化物或硼氢化钠等还原剂进行。
取代: 氯原子可以在适当条件下被其他亲核试剂(如胺或硫醇)取代。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的锂铝氢化物。
取代: 碱存在下的胺类等亲核试剂。
主要产物
氧化: 相应的喹喔啉N-氧化物。
还原: 还原的喹喔啉衍生物。
取代: 具有各种官能团的取代喹喔啉衍生物。
科学研究应用
7-氯-3,4-二氢喹喔啉-1(2H)-羧酸叔丁酯:
化学: 用作合成更复杂分子的中间体。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性。
医药: 研究其潜在的治疗效果。
工业: 用于开发新材料和化学工艺。
作用机制
7-氯-3,4-二氢喹喔啉-1(2H)-羧酸叔丁酯的作用机制取决于其具体应用。在生物系统中,它可能与酶或受体等分子靶标相互作用,调节其活性并影响细胞途径。
相似化合物的比较
类似化合物
- 7-氯喹喔啉-2-羧酸酯
- 3,4-二氢喹喔啉-1(2H)-羧酸叔丁酯
- 7-氯-3,4-二氢喹喔啉-2(1H)-酮
独特之处
7-氯-3,4-二氢喹喔啉-1(2H)-羧酸叔丁酯中叔丁酯基团的存在和特定的取代模式可能赋予其与其他喹喔啉衍生物相比独特的化学性质和生物活性。
属性
分子式 |
C13H17ClN2O2 |
|---|---|
分子量 |
268.74 g/mol |
IUPAC 名称 |
tert-butyl 7-chloro-3,4-dihydro-2H-quinoxaline-1-carboxylate |
InChI |
InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-7-6-15-10-5-4-9(14)8-11(10)16/h4-5,8,15H,6-7H2,1-3H3 |
InChI 键 |
MYOHFFNSRYYGAZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCNC2=C1C=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Allyl spiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B11852701.png)
![2-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11852708.png)



![Tert-butyl 1-carbamoyl-6-azaspiro[2.6]nonane-6-carboxylate](/img/structure/B11852718.png)
![2-(Chloromethyl)naphtho[1,2-b]thiophene 1,1-dioxide](/img/structure/B11852742.png)




![4-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid](/img/structure/B11852772.png)


